molecular formula C29H31N3O4 B2486246 2-(3-(((4-ethylphenyl)amino)methyl)-6,7-dimethoxy-2-oxoquinolin-1(2H)-yl)-N-(o-tolyl)acetamide CAS No. 894556-42-4

2-(3-(((4-ethylphenyl)amino)methyl)-6,7-dimethoxy-2-oxoquinolin-1(2H)-yl)-N-(o-tolyl)acetamide

Cat. No. B2486246
M. Wt: 485.584
InChI Key: CLKRJVOGOYNHKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to a class of chemicals that are of interest due to their potential in various fields of research, particularly in chemistry and pharmacology. Although specifics about this exact compound are not readily available, similar compounds have been synthesized and studied for their diverse biological activities and chemical properties.

Synthesis Analysis

The synthesis of related quinoline and isoquinoline derivatives often involves multi-step chemical reactions, including cyclization, acetylation, and the use of catalysts for cross-coupling reactions. For example, the synthesis of N-(3-cyano-7-ethoxy-4-oxo-1,4-dihydroquinolin-6-yl)acetamide has been described through cyclization of 2-aminophenyl-ethanone with N,N-dimethylformamide dimethylacetal, yielding a product with high purity after several steps (Ma Wenpeng et al., 2014).

Molecular Structure Analysis

The structure of quinoline derivatives is characterized by the presence of nitrogen-containing heterocycles, which significantly influence their chemical behavior and biological activity. Advanced techniques like NMR, IR spectroscopy, and X-ray crystallography are employed to elucidate their molecular structures, as demonstrated in studies on similar compounds (Shylaprasad Durgadas et al., 2013).

Chemical Reactions and Properties

Quinoline derivatives undergo various chemical reactions, including alkylation, acylation, and condensation, which can modify their chemical properties for specific applications. For instance, reactions of 3-cyano-4-(p-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinoline-2(1H)-thione with different reagents lead to the formation of new compounds with distinct chemical structures (E. A. Al-Taifi et al., 2016).

properties

IUPAC Name

2-[3-[(4-ethylanilino)methyl]-6,7-dimethoxy-2-oxoquinolin-1-yl]-N-(2-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H31N3O4/c1-5-20-10-12-23(13-11-20)30-17-22-14-21-15-26(35-3)27(36-4)16-25(21)32(29(22)34)18-28(33)31-24-9-7-6-8-19(24)2/h6-16,30H,5,17-18H2,1-4H3,(H,31,33)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLKRJVOGOYNHKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NCC2=CC3=CC(=C(C=C3N(C2=O)CC(=O)NC4=CC=CC=C4C)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H31N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-(((4-ethylphenyl)amino)methyl)-6,7-dimethoxy-2-oxoquinolin-1(2H)-yl)-N-(o-tolyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.